LSD1 Inhibitory Potency Compared with Structural Congeners in the Oryzon Patent Series
The target compound (Example 40) inhibits recombinant human LSD1 with an IC50 of 188 nM in a biochemical assay, placing it in the intermediate potency tier of the Oryzon patent series. By direct intra-patent comparison, this is 8.5-fold weaker than Example 5 (IC50 = 22 nM, the most potent disclosed analog) but 1.5-fold more potent than Example 21 (IC50 = 127 nM) [1]. All data were generated under equivalent assay conditions (fixed amount of LSD1 incubated on ice for 15 min with eight 3-fold serial dilutions, pH 7.4, 2°C) [1]. This potency position is meaningful for users who need to avoid excessively potent, potentially pleiotropic LSD1 inhibition while maintaining measurable target engagement above the micromolar threshold.
| Evidence Dimension | LSD1 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 188 nM |
| Comparator Or Baseline | Example 5: 22 nM; Example 2: 56 nM; Example 21: 127 nM; Example 38: 108 nM |
| Quantified Difference | 8.5-fold less potent than Example 5; 1.5-fold more potent than Example 21; 3.4-fold less potent than Example 2 |
| Conditions | Human recombinant LSD1; fixed enzyme amount; 15 min ice incubation; 8-point 3-fold serial dilution; pH 7.4; 2°C |
Why This Matters
Moderate potency (188 nM) may avoid the supra-physiological target suppression associated with sub-50 nM inhibitors, reducing the risk of confounding cellular phenotypes in mechanistic studies.
- [1] BindingDB entries: BDBM256495 (Example 40, IC50 188 nM); BDBM50142189 (Example 5, IC50 22 nM); BDBM256458 (Example 2, IC50 56 nM); BDBM256476 (Example 21, IC50 127 nM); BDBM256493 (Example 38, IC50 108 nM). All assayed under identical conditions. View Source
